molecular formula C20H19N7O2 B2771862 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1172525-36-8

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2771862
CAS RN: 1172525-36-8
M. Wt: 389.419
InChI Key: CVZKIGAKBKZOQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods have been developed for the synthesis of this compound. When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH , they undergo acylation with carboxylic anhydrides or acid chlorides. This transformation leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives , where the acetyl methyl group and the amide carbonyl moiety participate in cyclization. Additionally, the presence of an activated CH2 group (e.g., PhCH2 ) in the amide moiety can lead to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives . Furthermore, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene , followed by the addition of a base, affords pyrimidino[4,5-d][1,3]oxazines .

Future Directions

properties

IUPAC Name

N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-11-4-3-5-14(8-11)26-17-15(10-21-26)19(29)24-20(23-17)27-16(9-12(2)25-27)22-18(28)13-6-7-13/h3-5,8-10,13H,6-7H2,1-2H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZKIGAKBKZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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